5-((4-(dimethylamino)phenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a pyrimidine derivative, which is a class of compounds containing a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives are known for their wide range of biological activities and are a key component of many important biomolecules, such as DNA and RNA .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the substituents present. These can include nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and others .Scientific Research Applications
Regioselective Amination and Compound Synthesis
Research on similar pyrimidine derivatives highlights the regioselective amination of condensed pyrimidines, producing derivatives with potential biological activity. For example, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to yield amino derivatives, showcasing regioselective amination techniques (Gulevskaya et al., 1994). Similarly, the facile synthesis of 5-arylindeno[2′,1′:5,6]pyrido[2,3-d] pyrimidine-2,4(3H)-dione derivatives from reactions under mild conditions demonstrates the compound's versatility in creating fused heterocyclic compounds (Wang et al., 2016).
Photophysical Properties and Sensing Applications
Research into the photophysical properties of pyrimidine-phthalimide derivatives, such as pyrimido[4,5-d]pyrimidines, has demonstrated their potential in pH sensing applications. These derivatives exhibit solid-state fluorescence and solvatochromism, making them suitable for developing novel colorimetric pH sensors (Yan et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like adenosine kinase , which plays a crucial role in the metabolism of adenosine, a molecule involved in various biochemical processes .
Mode of Action
It’s known that similar compounds can inhibit the activity of their target enzymes, leading to an increase in the concentration of certain molecules at sites of tissue trauma, thereby enhancing analgesic and anti-inflammatory actions .
Biochemical Pathways
Related compounds have been found to affect the adenosine pathway , which plays a significant role in various physiological processes, including energy transfer and signal transduction .
Result of Action
Similar compounds have been found to increase the concentration of adenosine at sites of tissue trauma, enhancing analgesic and anti-inflammatory actions .
Future Directions
properties
IUPAC Name |
5-[4-(dimethylamino)anilino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-20(2)12-7-5-11(6-8-12)19-13-9-10-18-15-14(13)16(23)22(4)17(24)21(15)3/h5-10H,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMQFKPLMMWZLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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